molecular formula C26H24N4O5 B11117534 N-[(1Z)-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

N-[(1Z)-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

Cat. No.: B11117534
M. Wt: 472.5 g/mol
InChI Key: RYJOIXKISMFVKS-HZVRNWRTSA-N
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Description

N-[(1Z)-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide is a complex organic compound with a molecular formula of C26H24N4O5 This compound is characterized by its intricate structure, which includes a nitrobenzylidene group, a hydrazinyl group, and a propoxyphenyl group

Preparation Methods

The synthesis of N-[(1Z)-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide typically involves multiple steps. The synthetic route generally includes the following steps:

Chemical Reactions Analysis

N-[(1Z)-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(1Z)-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: While not widely used industrially, it serves as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The nitrobenzylidene group can participate in redox reactions, while the hydrazinyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, making the compound of interest in drug development .

Comparison with Similar Compounds

N-[(1Z)-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

Molecular Formula

C26H24N4O5

Molecular Weight

472.5 g/mol

IUPAC Name

N-[(Z)-3-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H24N4O5/c1-2-15-35-23-13-11-19(12-14-23)17-24(28-25(31)21-8-4-3-5-9-21)26(32)29-27-18-20-7-6-10-22(16-20)30(33)34/h3-14,16-18H,2,15H2,1H3,(H,28,31)(H,29,32)/b24-17-,27-18+

InChI Key

RYJOIXKISMFVKS-HZVRNWRTSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])\NC(=O)C3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3

Origin of Product

United States

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